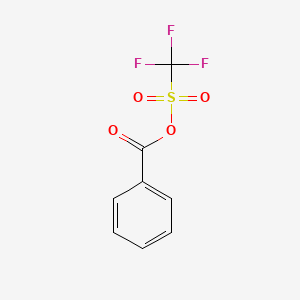

Benzoyl Trifluoromethanesulfonate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

trifluoromethylsulfonyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4S/c9-8(10,11)16(13,14)15-7(12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZVJNXOBFDIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453949 | |

| Record name | Benzoyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36967-85-8 | |

| Record name | Benzoyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Benzoyl Trifluoromethanesulfonate (BzOTf) primarily targets a variety of alcohols, including some with sterically hindered secondary and tertiary hydroxy groups, phenolic compounds, and 1,2-diols. These targets play a crucial role in various biochemical reactions, particularly in the process of esterification.

Mode of Action

BzOTf acts as a highly efficient benzoylating agent. It interacts with its targets by reacting with them under mild conditions to provide the corresponding benzoates in high yield. This interaction results in the benzoylation of the target molecules, which can significantly alter their chemical properties and reactivity.

Biochemical Pathways

The primary biochemical pathway affected by BzOTf is the benzoylation of alcohols and phenolic compounds. This process involves the transfer of a benzoyl group from BzOTf to the hydroxyl group of the target molecule, resulting in the formation of a benzoate ester. The downstream effects of this pathway can vary depending on the specific target molecule, but generally involve changes in the target’s reactivity and potential participation in further biochemical reactions.

Result of Action

The primary molecular effect of BzOTf’s action is the formation of benzoate esters from a variety of alcohols and phenolic compounds. This can result in significant changes to the target molecule’s chemical properties and reactivity. On a cellular level, the impact of these changes would depend on the specific role and function of the target molecule within the cell.

Action Environment

The action, efficacy, and stability of BzOTf can be influenced by various environmental factors. For instance, the reaction of BzOTf with its targets is typically performed under mild conditions. Additionally, the presence of pyridine can help to stabilize sensitive functionality during the reaction. Therefore, factors such as temperature, pH, and the presence of other chemicals can all potentially impact the action of BzOTf.

生化分析

Biochemical Properties

Benzoyl Trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly in the benzoylation of sterically hindered hydroxy groups. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with hydroxyl groups. This interaction is essential for modifying the biochemical properties of these molecules, thereby influencing their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying the hydroxyl groups of proteins and enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism. These modifications can lead to changes in cellular behavior and function, highlighting the importance of this compound in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with hydroxyl groups on biomolecules. This interaction can inhibit or activate enzymes, depending on the specific biochemical context. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained modifications to cellular function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects are crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. These interactions can lead to changes in the overall metabolic profile of the cell, highlighting the compound’s role in regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is essential for elucidating its role in cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with target biomolecules in the appropriate cellular context. The precise subcellular localization of this compound is a key factor in its biochemical efficacy.

生物活性

Benzoyl trifluoromethanesulfonate (BTF) is a compound of interest in various fields of chemistry and biology due to its unique properties and potential applications. This article delves into the biological activity of BTF, including its effects on cellular processes, potential therapeutic uses, and relevant research findings.

This compound is an acylating agent that can modify biomolecules through acylation reactions. Its structure consists of a benzoyl group attached to a trifluoromethanesulfonate moiety, which enhances its reactivity compared to other acylating agents. This reactivity is pivotal for its biological applications, particularly in drug development and biochemical assays.

The biological activity of BTF primarily stems from its ability to act as an electrophile in nucleophilic acyl substitution reactions. This allows it to modify proteins and nucleic acids, influencing various biological pathways. The triflate group can stabilize the transition state during these reactions, making BTF a potent reagent in organic synthesis and biological studies.

Biological Activity Overview

- Antiviral Activity : Research indicates that compounds related to BTF exhibit antiviral properties against various viruses, including the Tobacco Mosaic Virus (TMV). The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole ring enhance antiviral efficacy .

- Antibacterial and Antifungal Properties : BTF derivatives have shown significant antibacterial and antifungal activities. For instance, certain synthesized compounds demonstrated minimal inhibitory concentrations (MIC) as low as 50 µg/mL against pathogenic bacteria and fungi .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of BTF-related compounds in models of ischemia/reperfusion injury. These compounds were found to attenuate neuronal damage and exhibit antioxidant properties .

- Inhibition of Protein Interactions : BTF has been investigated for its ability to inhibit specific protein interactions implicated in diseases such as Alzheimer's. For example, certain derivatives were identified as micro-molar inhibitors of the amyloid beta peptide interaction with alcohol dehydrogenase, showing potential for therapeutic applications in neurodegenerative diseases .

Case Study 1: Antiviral Efficacy

In a study focused on the synthesis and evaluation of benzothiazole derivatives related to BTF, several compounds were tested for their antiviral activity against TMV. The results indicated that modifications at specific positions on the benzothiazole ring significantly enhanced antiviral potency, with some compounds achieving IC50 values in the low micromolar range .

Case Study 2: Antibacterial Activity

A series of BTF derivatives were synthesized and tested against a panel of pathogenic bacteria. Compounds demonstrated varying degrees of antibacterial activity, with some exhibiting MIC values as low as 50 µg/mL against resistant strains such as Staphylococcus aureus . This highlights the potential of BTF derivatives as lead compounds in antibiotic development.

Case Study 3: Neuroprotection

In vitro studies assessing the neuroprotective effects of BTF-related compounds showed that certain derivatives could significantly reduce neuronal injury following ischemic conditions. These compounds also displayed direct reactive oxygen species (ROS) scavenging activity, suggesting a dual mechanism involving both protective effects against oxidative stress and direct neuroprotection .

Research Findings Summary Table

科学研究应用

Benzoylation Reactions

Overview

Benzoyl trifluoromethanesulfonate is primarily utilized as a benzoylation agent due to its ability to introduce benzoyl groups into various substrates under mild conditions. This property is particularly valuable for functionalizing sterically hindered alcohols and phenols.

Case Study: Benzoylation of Alcohols

In a study published in the Journal of Organic Chemistry, benzoyl triflate was demonstrated to effectively benzoylate a range of alcohols, including hindered secondary and tertiary hydroxyls, phenols, and α-glycols. The reactions were conducted in the presence of pyridine to stabilize sensitive functionalities, yielding products with high efficiency and minimal side reactions .

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Hindered Secondary Alcohols | Pyridine, 0°C | 85-90 |

| Tertiary Alcohols | Pyridine, 0°C | 80-88 |

| Phenols | Pyridine, Ambient Temperature | 75-82 |

Carbohydrate Chemistry

Overview

this compound has been extensively studied in carbohydrate chemistry for its role in glycosylation reactions. It serves as an effective electrophile for the formation of glycosidic bonds.

Case Study: Glycosylation Reactions

Research highlighted in Nature Communications illustrated that benzoyl triflate can promote the formation of β-mannosides from glycosyl donors. The presence of benzoyl groups significantly influenced the reactivity and selectivity of the glycosylation process, showcasing its utility in synthesizing complex carbohydrates .

| Glycosyl Donor Type | Reaction Conditions | Product Yield (%) |

|---|---|---|

| Benzylidene-Protected Mannosides | Lewis Acid Catalysis | 70-75 |

| Fully Benzylated Compounds | Lewis Acid Catalysis | 65-70 |

Overview

this compound is also utilized in the synthesis of complex organic molecules, serving as a key intermediate in various synthetic pathways.

Case Study: Synthesis of Adamantane Derivatives

In a recent study, researchers utilized benzoyl triflate in the synthesis of 1,2-disubstituted adamantane derivatives through regioselective reactions. The use of this reagent allowed for efficient construction of complex tricyclic frameworks with high yields .

| Target Compound | Reaction Pathway | Yield (%) |

|---|---|---|

| 1-Adamanthyl Derivative | Regioselective Cyclization | 80 |

| Disubstituted Adamantane | Sequential Functionalization | 75 |

准备方法

Each method has its advantages and limitations, which are discussed below with specific reference to benzoyl trifluoromethanesulfonate.

Direct Synthesis via Trifluoromethanesulfonic Anhydride and Benzoyl Precursors

The most common and practical method to prepare this compound involves the reaction of trifluoromethanesulfonic anhydride with benzoyl alcohol or benzoyl derivatives under mild conditions, often in the presence of a base.

Reaction Scheme:

$$

\text{Tf}_2\text{O} + \text{Benzoyl-OH} \xrightarrow{\text{Base}} \text{Benzoyl-OTf} + \text{By-products}

$$

- Reagents : Trifluoromethanesulfonic anhydride (Tf2O), benzoyl alcohol or benzoyl derivatives, base (e.g., pyridine or triethylamine)

- Conditions : Typically performed at low temperature (0–25°C) to avoid decomposition

- Work-up : The reaction mixture requires aqueous workup to remove salt by-products formed from the base and acid neutralization

Key Notes:

- The reaction proceeds under mild conditions, which helps preserve the integrity of sensitive functional groups.

- Salt by-products generated during the reaction necessitate thorough washing and extraction steps, which can complicate purification.

- The product can be isolated by distillation or chromatography, but care must be taken to avoid decomposition.

Silver Trifluoromethanesulfonate Route

An alternative method involves the use of silver trifluoromethanesulfonate reacting with benzoyl halides (e.g., benzoyl iodide or benzoyl bromide).

Reaction Scheme:

$$

\text{AgOTf} + \text{Benzoyl-X} \rightarrow \text{Benzoyl-OTf} + \text{AgX} \downarrow

$$

- Reagents : Silver trifluoromethanesulfonate (AgOTf), benzoyl halide (X = I, Br)

- Conditions : Typically carried out in an inert solvent under ambient or slightly elevated temperature

- Work-up : The insoluble silver halide precipitate (AgX) is filtered off, leaving a relatively pure this compound solution

Advantages:

- Produces comparatively pure product due to easy removal of silver halide precipitate.

- Avoids the formation of salt by-products that complicate purification in the direct Tf2O method.

Disadvantages:

- The cost of silver trifluoromethanesulfonate is high, making this method less economical for large-scale synthesis.

- Requires careful handling due to the sensitivity and cost of silver salts.

Representative Experimental Data from Literature

The following table summarizes typical reaction conditions and yields for the synthesis of trifluoromethanesulfonate esters analogous to this compound, illustrating the general methodology and efficiency:

| Entry | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Trimethyl orthoformate | Tf2O, ice bath → 25°C, 15 min, NMR monitoring | Methyl trifluoromethanesulfonate | 99 | Mild conditions, high yield |

| 2 | Tri-n-butyl orthoformate | Tf2O, ice bath → 25°C, 15 min, NMR monitoring | n-Butyl trifluoromethanesulfonate | 89 | Similar procedure, slightly lower yield |

| 3 | Triisopropyl orthoformate | Tf2O, ice bath, 15 min, NMR monitoring | Isopropyl trifluoromethanesulfonate | 75 | Lower yield due to steric hindrance |

Note: These examples are from trifluoromethanesulfonate esters synthesis; this compound synthesis follows similar principles but uses benzoyl alcohol or benzoyl halides as starting materials.

Summary Table: Comparison of Preparation Methods for this compound

| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Tf2O with Benzoyl Alcohol | Tf2O + Benzoyl alcohol + Base | 0–25°C, mild, aqueous workup | Mild conditions, accessible reagents | Salt by-products, complex purification |

| Silver Trifluoromethanesulfonate | AgOTf + Benzoyl halide | Ambient temperature, filtration | High purity product, easy salt removal | Expensive reagents, costly process |

Research Findings and Developments

Recent patents and research emphasize the use of trifluoromethanesulfonic anhydride with ortho esters or alcohol derivatives to achieve high yields under mild conditions with minimal decomposition. The silver salt method, while older, remains a benchmark for purity but is less favored due to cost.

No specific novel methods for this compound beyond these established routes have been reported in recent literature, but improvements focus on optimizing reaction times, temperatures, and purification to enhance yield and product stability.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzoyl Trifluoromethanesulfonate in a laboratory setting?

- Methodological Answer : this compound is typically synthesized via esterification reactions. A common approach involves reacting benzoyl chloride with trifluoromethanesulfonic acid (TFMSA) under anhydrous conditions. Key parameters include:

- Temperature : Maintain reaction temperatures between 0–5°C to minimize side reactions.

- Catalyst : Use a stoichiometric amount of a non-nucleophilic base (e.g., pyridine) to neutralize HCl byproducts .

- Purification : Isolate the product via vacuum distillation (boiling point: 94°C at 2.2 mmHg) or column chromatography. Monitor purity using HPLC or H/C-NMR spectroscopy .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use chemical-resistant gloves (nitrile or neoprene) and safety goggles. Perform reactions in a fume hood to avoid inhalation of vapors. Avoid skin contact, as sulfonate esters can hydrolyze to release toxic triflic acid .

- Storage : Store at <0°C in airtight, light-resistant containers under inert gas (e.g., argon). Moisture-sensitive; use molecular sieves to prevent hydrolysis .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS to assess purity (>95% by HPLC) .

- Spectroscopy : H-NMR (δ 7.5–8.1 ppm for aromatic protons) and C-NMR (δ 120–130 ppm for CF group) confirm structural integrity .

- Elemental Analysis : Verify molecular formula (CHFOS) and exact mass (253.986 g/mol) via high-resolution mass spectrometry .

Advanced Research Questions

Q. What strategies can be employed to optimize reaction yields when using this compound as a reagent in organic synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to enhance electrophilicity of the sulfonate group.

- Catalytic Additives : Introduce Lewis acids (e.g., Sc(OTf)) to accelerate nucleophilic substitutions .

- Temperature Control : Optimize between −20°C and 25°C depending on substrate reactivity. For example, lower temperatures reduce decomposition in SN reactions .

- Table : Yield Optimization Variables

| Variable | Optimal Range | Impact |

|---|---|---|

| Solvent | DCM/THF | Enhances solubility |

| Catalyst | Sc(OTf) (5 mol%) | Increases rate |

| Reaction Time | 2–6 hours | Balances conversion vs. side reactions |

Q. How do computational studies contribute to understanding the reactivity of this compound in catalytic processes?

- Methodological Answer :

- DFT Calculations : Model the transition state of nucleophilic attacks on the sulfonate group. Predict regioselectivity in arylations or alkylations .

- Reactivity Descriptors : Use Fukui indices to identify electrophilic sites (e.g., sulfur atom in the triflate group) .

- Case Study : A 2019 study correlated computed activation energies with experimental yields in Pd-catalyzed cross-couplings, revealing steric hindrance as a limiting factor .

Q. What experimental approaches are recommended to resolve contradictory data regarding the stability of this compound under different conditions?

- Methodological Answer :

- Controlled Degradation Studies :

- Hydrolysis : Monitor decomposition in HO/THF mixtures via F-NMR. Triflate esters hydrolyze to triflic acid (δ −78 ppm) .

- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures (>150°C). Store samples at −20°C to extend shelf life .

- Table : Stability Under Varying Conditions

| Condition | Observation | Reference |

|---|---|---|

| Moisture | Rapid hydrolysis (t < 1 hr at 25°C) | |

| Light | No significant degradation under UV/Vis | |

| Oxidizers | Reacts violently with KMnO; avoid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。